Isopropyl 3-aminopropanoate hydrochloride

Catalog No.
S3713995
CAS No.
51871-17-1
M.F
C6H14ClNO2
M. Wt
167.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 3-aminopropanoate hydrochloride

CAS Number

51871-17-1

Product Name

Isopropyl 3-aminopropanoate hydrochloride

IUPAC Name

propan-2-yl 3-aminopropanoate;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

InChI

InChI=1S/C6H13NO2.ClH/c1-5(2)9-6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H

InChI Key

ZFJJVRUMTOXLAG-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CCN.Cl

Canonical SMILES

CC(C)OC(=O)CCN.Cl

    Organic Synthesis and Medicinal Chemistry

      Scientific Field: Organic chemistry and drug discovery.

      Summary: Isopropyl 3-aminopropanoate hydrochloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals.

      Methods of Application: It can be incorporated into synthetic pathways to create more complex molecules.

      Results/Outcomes: Enables the development of novel drug candidates or other bioactive compounds.

    Catalysis and Asymmetric Synthesis

    Preparation of Prodrugs

      Scientific Field: Medicinal chemistry and drug delivery.

      Summary: Isopropyl 3-aminopropanoate hydrochloride can be used to create prodrugs—inactive compounds that convert to active drugs in vivo.

      Methods of Application: Conjugation of the compound to a drug molecule.

      Results/Outcomes: Enhances drug solubility, stability, or targeted delivery.

    Polymerization Initiators

    Biological Studies and Biochemical Assays

      Scientific Field: Biochemistry and cell biology.

      Summary: Researchers use Isopropyl 3-aminopropanoate hydrochloride in various assays or experiments.

      Methods of Application: May include cell viability assays, enzyme kinetics, or protein labeling.

      Results/Outcomes: Provides insights into biological processes or drug interactions.

Isopropyl 3-aminopropanoate hydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol. It is classified as an amino acid derivative, specifically an ester of 3-aminopropanoic acid. This compound is characterized by the presence of an isopropyl group, which contributes to its unique properties and potential applications in various fields, including biochemistry and pharmaceuticals .

Typical of amino acids and esters. Key reactions include:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: In the presence of water or aqueous acid/base, it can hydrolyze to yield 3-aminopropanoic acid and isopropanol.
  • Transamination: It may undergo transamination reactions where the amino group can be exchanged with other amines.

These reactions highlight its versatility in synthetic organic chemistry and its potential utility in drug development.

Research indicates that Isopropyl 3-aminopropanoate hydrochloride exhibits biological activity, particularly in proteomics research. Its structure allows it to interact with various biological molecules, potentially influencing metabolic pathways. The compound's ability to act as a substrate or inhibitor in enzymatic reactions makes it valuable for studying enzyme kinetics and mechanisms .

Several methods exist for synthesizing Isopropyl 3-aminopropanoate hydrochloride:

  • Esterification Reaction:
    • Reacting 3-aminopropanoic acid with isopropanol in the presence of an acid catalyst.
  • Amination:
    • Starting from isopropyl acrylate, amination can be performed using ammonia or amines under specific conditions to yield the desired product.
  • Hydrochloride Formation:
    • The hydrochloride salt can be formed by reacting the base form of Isopropyl 3-aminopropanoate with hydrochloric acid.

These methods allow for the production of high-purity compounds suitable for research and industrial applications .

Isopropyl 3-aminopropanoate hydrochloride has several applications, including:

  • Biochemical Research: Used as a biochemical tool in proteomics and metabolic studies.
  • Pharmaceutical Development: Potential precursor in drug synthesis due to its amino acid characteristics.
  • Chemical Synthesis: Acts as a building block for various organic compounds.

Its unique structure and reactivity make it a candidate for further exploration in medicinal chemistry .

Studies on Isopropyl 3-aminopropanoate hydrochloride's interactions with biological systems have shown that it can influence enzyme activity and metabolic pathways. Its role as a substrate or inhibitor allows researchers to investigate its potential therapeutic effects or toxicological profiles. Understanding these interactions is crucial for assessing its safety and efficacy in pharmaceutical applications .

Similar Compounds: Comparison

Isopropyl 3-aminopropanoate hydrochloride shares similarities with several other compounds, particularly amino acid derivatives. Below are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-aminopropionate hydrochlorideC₄H₁₀ClNO₂Shorter carbon chain; used in similar applications.
Ethyl 3-aminobutanoateC₅H₁₃NO₂Longer carbon chain; distinct biological activity.
Propyl 3-aminobutanoateC₆H₁₅NO₂Similar structure but different alkyl group.

The uniqueness of Isopropyl 3-aminopropanoate hydrochloride lies in its specific isopropyl group, which affects its solubility, reactivity, and interaction with biological systems compared to these similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.0713064 g/mol

Monoisotopic Mass

167.0713064 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-20-2023

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